REACTION_CXSMILES
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[CH2:1]([S:4]([N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([NH:20][C:21]([C:23]3[CH:28]=[CH:27][C:26]([C:29]4[CH:34]=[C:33]([NH2:35])[CH:32]=[CH:31][C:30]=4[O:36][C:37]([F:40])([F:39])[F:38])=[CH:25][CH:24]=3)=[O:22])=[CH:16][CH:15]=2)[CH2:9][CH2:8]1)(=[O:6])=[O:5])[CH2:2][CH3:3].C(N(CC)C(C)C)(C)C.[CH:50]1([C:53](Cl)=[O:54])[CH2:52][CH2:51]1>C1COCC1>[CH2:1]([S:4]([N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([NH:20][C:21]([C:23]3[CH:28]=[CH:27][C:26]([C:29]4[CH:34]=[C:33]([NH:35][C:53]([CH:50]5[CH2:52][CH2:51]5)=[O:54])[CH:32]=[CH:31][C:30]=4[O:36][C:37]([F:39])([F:40])[F:38])=[CH:25][CH:24]=3)=[O:22])=[CH:16][CH:15]=2)[CH2:9][CH2:8]1)(=[O:5])=[O:6])[CH2:2][CH3:3]
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Name
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5′-amino-2′-trifluoromethoxy-biphenyl-4-carboxylic acid {4-[4-(propane-1-sulfonyl)-piperazin-1-ylmethyl]-phenyl}-amide
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Quantity
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50 mg
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Type
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reactant
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Smiles
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C(CC)S(=O)(=O)N1CCN(CC1)CC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)N)OC(F)(F)F
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Name
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|
Quantity
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60 μL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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18 mg
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Type
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reactant
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Smiles
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C1(CC1)C(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 16 h the mixture was evaporated
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Duration
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16 h
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Type
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CUSTOM
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Details
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the residue purified by chromatography
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Type
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WASH
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Details
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Gradient elution with 0%-30%
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Name
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Type
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product
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Smiles
|
C(CC)S(=O)(=O)N1CCN(CC1)CC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)NC(=O)C1CC1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |